molecular formula C18H22O4 B5011496 1-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzene

1-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzene

Cat. No.: B5011496
M. Wt: 302.4 g/mol
InChI Key: FCHAUINCDOUAGS-UHFFFAOYSA-N
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Description

1-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzene is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of methoxy groups and a phenoxybutoxy chain attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

IUPAC Name

1-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-19-15-7-5-9-17(13-15)21-11-3-4-12-22-18-10-6-8-16(14-18)20-2/h5-10,13-14H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHAUINCDOUAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzene typically involves the reaction of 1-methoxy-3-bromobenzene with 4-(3-methoxyphenoxy)butanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzene involves its interaction with specific molecular targets and pathways. The methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. Additionally, the compound may modulate enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzene is unique due to its specific substitution pattern and the presence of both methoxy and phenoxybutoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

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